Pyrrolidine-2-carbonitrile hydrochloride
CAS No.: 1199773-80-2
Cat. No.: VC21288928
Molecular Formula: C5H9ClN2
Molecular Weight: 132.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1199773-80-2 |
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Molecular Formula | C5H9ClN2 |
Molecular Weight | 132.59 g/mol |
IUPAC Name | pyrrolidine-2-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H |
Standard InChI Key | QSJTUXCBPTVKQZ-UHFFFAOYSA-N |
SMILES | C1CC(NC1)C#N.Cl |
Canonical SMILES | C1CC(NC1)C#N.Cl |
Introduction
Chemical Identity and Basic Properties
Pyrrolidine-2-carbonitrile hydrochloride is a salt form of pyrrolidine-2-carbonitrile, containing a protonated nitrogen atom with a chloride counterion. The compound exists in stereoisomeric forms, with the (R)-enantiomer being specifically identified in chemical databases. The molecular formula for this compound is C5H9ClN2, consisting of a pyrrolidine ring structure with an attached nitrile (cyano) group and hydrochloride salt formation . The molecular weight of the compound is precisely 132.59 g/mol, placing it in the category of relatively small molecular entities within organic chemistry . The compound's structure features a five-membered nitrogen-containing heterocyclic ring (pyrrolidine) with a nitrile substituent at the 2-position.
Stereochemistry and Conformational Analysis
The compound contains a stereogenic center at the 2-position of the pyrrolidine ring, allowing for the existence of (R) and (S) enantiomers. The specific rotation and absolute configuration are critical parameters for its application in stereoselective synthesis pathways. The (R)-enantiomer has been formally classified in chemical databases under the identifier "CID 2760525" and can be represented in various chemical notation systems including InChI and SMILES formats . The stereochemistry plays a crucial role in determining the compound's biological activity and its utility in pharmaceutical synthesis.
Physical Properties and Characterization
Pyrrolidine-2-carbonitrile hydrochloride typically appears as a white to off-white crystalline solid. Its solubility profile includes good solubility in polar solvents such as water, methanol, and dimethylformamide, making it suitable for various synthetic applications. The compound's stability under standard laboratory conditions and its compatibility with common organic solvents contribute to its utility in synthetic chemistry and pharmaceutical research.
Nomenclature and Identification
Standard Identifiers and Registry Numbers
Pyrrolidine-2-carbonitrile hydrochloride is registered in chemical databases with several identifying codes and nomenclature conventions. The (R)-enantiomer is specifically identified with the following parameters:
Identifier Type | Value |
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PubChem CID | 2760525 |
CAS Registry Number | 675602-84-3 |
InChIKey | QSJTUXCBPTVKQZ-NUBCRITNSA-N |
European Community Number | 672-345-0 |
DSSTox Substance ID | DTXSID40375204 |
Wikidata | Q72505101 |
Hazard Type | GHS Statement | Classification |
---|---|---|
Skin | H315: Causes skin irritation | Warning: Skin corrosion/irritation |
Eye | H319: Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
Respiratory | H335: May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
The compound requires appropriate precautionary measures during handling, including the use of personal protective equipment and adequate ventilation facilities .
Applications in Synthetic Chemistry
Role in Pharmaceutical Synthesis
Pyrrolidine-2-carbonitrile hydrochloride serves as a valuable building block in pharmaceutical synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors used for treating type 2 diabetes. The stereoselective nature of the compound makes it particularly valuable in creating pharmaceuticals with specific biological activities. Its reactive nitrile group and secondary amine functionality allow for versatile chemical transformations in multi-step synthetic processes.
Synthesis of Vildagliptin
One of the most significant applications of pyrrolidine-2-carbonitrile derivatives is in the synthesis of vildagliptin (IUPAC name: (2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile), a medication used in the treatment of type 2 diabetes. In this synthesis pathway, (S)-pyrrolidine-2-carbonitrile serves as a key intermediate . The industrial scale telescopic process for preparing vildagliptin involves:
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Conversion of L-prolinamide to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile using chloroacetyl chloride in a high-boiling polar solvent such as N,N-dimethylformamide
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Reaction of the intermediate compound with 3-amino-1-adamantanol in the presence of potassium carbonate and potassium iodide
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Extraction, purification, and crystallization steps to obtain the final product
This synthetic route represents an efficient industrial approach to manufacturing this important pharmaceutical agent.
Synthetic Methodologies and Process Development
One-Pot Synthetic Process
An innovative one-pot process has been developed for obtaining (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which involves:
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Formation of a suspension of L-prolinamide in N,N-dimethylformamide
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Addition of chloroacetyl chloride while maintaining temperature in the 0-5°C range under nitrogen atmosphere
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Stirring the resulting suspension at 20°C for 26 hours
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Addition of water and extraction with dichloromethane
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Evaporation of the solvent under reduced pressure to obtain the desired intermediate
This process eliminates the need for isolating intermediates, thereby increasing efficiency and reducing waste generation in an industrial setting.
Telescopic Process for Pharmaceutical Production
The telescopic process for preparing vildagliptin from pyrrolidine-2-carbonitrile derivatives demonstrates advanced pharmaceutical manufacturing techniques. This process involves:
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Reacting L-prolinamide with chloroacetyl chloride to form the intermediate compound
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Quenching the reaction with water and a suitable base (K₂CO₃, Na₂CO₃, KHCO₃, NaHCO₃, NH₃, or a tertiary amine)
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Extracting the product with dichloromethane and evaporating the solvent
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Dissolving the intermediate in tetrahydrofuran
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Reacting with 3-amino-1-adamantanol in the presence of potassium carbonate and potassium iodide
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Filtering, extraction, and precipitation steps to obtain crude vildagliptin
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Recrystallization from isopropanol to obtain the purified product
This integrated approach represents a significant advancement in process chemistry for pharmaceutical production.
Structure-Activity Relationships and Pharmacological Significance
Structural Features and Biological Activity
The pyrrolidine ring structure with a nitrile functionality presents important pharmacophoric elements that contribute to biological activity in various pharmaceutical applications. The nitrile group can act as a hydrogen bond acceptor and participate in interactions with enzyme active sites. The stereochemistry at the 2-position critically influences the compound's binding affinity and selectivity for biological targets, particularly in enzyme inhibition applications.
Importance in DPP-4 Inhibitor Development
Pyrrolidine-2-carbonitrile derivatives form the core structure of DPP-4 inhibitors such as vildagliptin. The nitrile functionality is believed to interact with the active site serine residue of the DPP-4 enzyme, forming a reversible covalent bond that contributes to the inhibitory mechanism. This molecular interaction serves as the basis for the therapeutic efficacy of these compounds in managing blood glucose levels in diabetes patients.
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